7-bromo-3-iodo-4-methoxy-1H-indazole
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Overview
Description
7-bromo-3-iodo-4-methoxy-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-3-iodo-4-methoxy-1H-indazole typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and iodination of a methoxy-substituted indazole derivative. The reaction conditions often include the use of bromine and iodine reagents in the presence of catalysts or under specific temperature and solvent conditions to achieve the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
7-bromo-3-iodo-4-methoxy-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide or potassium bromide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and appropriate ligands in organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds or other complex structures .
Scientific Research Applications
7-bromo-3-iodo-4-methoxy-1H-indazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 7-bromo-3-iodo-4-methoxy-1H-indazole involves its interaction with specific molecular targets and pathways. The presence of bromine, iodine, and methoxy groups can influence its binding affinity and selectivity towards certain enzymes or receptors. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and applications .
Comparison with Similar Compounds
Similar Compounds
- 7-bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine
- 4-bromo-1H-indazole
- 3-iodo-4-methoxy-1H-indazole
Uniqueness
7-bromo-3-iodo-4-methoxy-1H-indazole is unique due to the specific combination of bromine, iodine, and methoxy groups on the indazole core. This unique substitution pattern can result in distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
1820896-26-1 |
---|---|
Molecular Formula |
C8H6BrIN2O |
Molecular Weight |
353 |
Purity |
95 |
Origin of Product |
United States |
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